molecular formula C18H13N3O5 B455711 3-HYDROXY-2-[5-(3-NITROPHENYL)-2-FURYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE

3-HYDROXY-2-[5-(3-NITROPHENYL)-2-FURYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE

Cat. No.: B455711
M. Wt: 351.3g/mol
InChI Key: QXURFQSYEYFVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-HYDROXY-2-[5-(3-NITROPHENYL)-2-FURYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound with a unique structure that includes a quinazolinone core, a nitrophenyl group, and a furan ring. This compound is of significant interest in the fields of medicinal and organic chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-HYDROXY-2-[5-(3-NITROPHENYL)-2-FURYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with 2-furylamine to form an intermediate Schiff base, which is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazolinone derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the synthesis. The use of high-purity reagents and solvents, along with rigorous quality control measures, ensures the consistency and reproducibility of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-HYDROXY-2-[5-(3-NITROPHENYL)-2-FURYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 3-HYDROXY-2-[5-(2-NITROPHENYL)-2-FURYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE
  • 3-HYDROXY-2-[5-(4-NITROPHENYL)-2-FURYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE
  • 3-HYDROXY-2-[5-(3-AMINOPHENYL)-2-FURYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE

Uniqueness: The unique combination of the nitrophenyl group and the furan ring in 3-HYDROXY-2-[5-(3-NITROPHENYL)-2-FURYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE imparts distinct chemical and biological properties. This compound exhibits a higher degree of reactivity and potential biological activity compared to its analogs, making it a valuable target for further research and development.

Properties

Molecular Formula

C18H13N3O5

Molecular Weight

351.3g/mol

IUPAC Name

3-hydroxy-2-[5-(3-nitrophenyl)furan-2-yl]-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C18H13N3O5/c22-18-13-6-1-2-7-14(13)19-17(20(18)23)16-9-8-15(26-16)11-4-3-5-12(10-11)21(24)25/h1-10,17,19,23H

InChI Key

QXURFQSYEYFVLP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])O

Origin of Product

United States

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